N-(2,5-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thieno[2,3-d]pyrimidine derivatives have been synthesized using various methods . The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a thieno[2,3-d]pyrimidine moiety, which is a fused ring system incorporating a thiophene and a pyrimidine .Chemical Reactions Analysis
Pyrimidine derivatives have been reported to undergo a variety of chemical reactions . The exact reactions would depend on the specific substituents and their positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Pyrimidine derivatives can exhibit a range of properties depending on their substituents .Scientific Research Applications
Heterocyclic Chemistry
Thienopyrimidine derivatives are of significant interest in heterocyclic chemistry due to their unique structural features and potential for diverse biological activities. For instance, Clark and Hitiris (1984) explored the conversion of aminothieno[2,3-d]pyrimidines into thieno[2,3-d:4,5-d′]dipyrimidines, highlighting the synthetic versatility of thienopyrimidine compounds in creating complex heterocyclic systems (Clark & Hitiris, 1984).
Biological Activities
Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, showing significant activity against various fungi and bacteria (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antimicrobial Agents
El-Shehry et al. (2019) synthesized a series of thieno-pyrimidine derivatives and tested them for antibacterial and antifungal activity, demonstrating the potential of thienopyrimidine scaffolds in developing new antimicrobial agents (El-Shehry et al., 2019).
Synthesis and Characterization
Research on thienopyrimidine derivatives also includes their synthesis and characterization, which is crucial for understanding their properties and potential applications. For example, Al-Taisan et al. (2010) prepared various thieno[2,3-d]pyrimidines and examined their biological activities, highlighting the importance of structural elucidation in developing bioactive compounds (Al-Taisan, Al-Hazimi, & Al-Shihry, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S/c1-9-3-2-6-23-15(9)22-17-11(18(23)25)8-14(26-17)16(24)21-13-7-10(19)4-5-12(13)20/h2-8H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHVAORVGXVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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